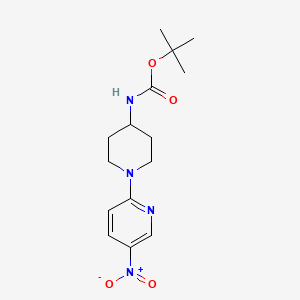

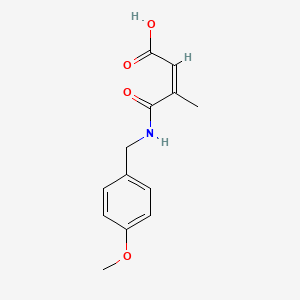

![molecular formula C16H14N2O B2842221 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-07-5](/img/structure/B2842221.png)

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the linear formula C15H14N2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a fused ring system of imidazo[1,2-a]pyridine with a carbaldehyde functional group at the 3-position and methyl groups at the 7-position of the imidazo ring and the 4-position of the phenyl ring . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a white solid . Its melting point and NMR spectral data have been reported . The compound has a molecular weight of 222.292 .Aplicaciones Científicas De Investigación

Synthetic Applications The compound has been at the center of developing synthetic routes for various imidazo[1,2-a]pyridines. For instance, aqueous syntheses of methylimidazo[1,2-a]pyridines, including the 7-Methyl-2-(4-methylphenyl) variant, have been reported without any deliberate addition of a catalyst, showcasing the efficiency of water-mediated hydroamination processes (Darapaneni Chandra Mohan et al., 2013). Additionally, a one-pot synthesis method has been developed, using benzyl halides or benzyl tosylates, which undergoes oxidation followed by a three-component reaction to efficiently yield imidazo[1,2-a]pyridines (M. Adib et al., 2011).

Catalytic Applications The catalytic potential of imidazo[1,2-a]pyridine derivatives has been explored in the oxidation of catechol to o-quinone, suggesting that these compounds, through in situ generated metal complexes, serve as effective catalysts for oxidation reactions with atmospheric oxygen (R. Saddik et al., 2012).

Material Science Applications Research into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has yielded insights into designing organic compounds with specific optical properties. Substituent effects on these properties have been systematically studied, revealing the potential for these molecules in creating materials with desired fluorescence characteristics (H. Tomoda et al., 1999).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to impact the biochemical pathways related to tuberculosis . The downstream effects of these interactions are yet to be fully understood and are an active area of research.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb . More research is needed to fully understand the specific effects of this compound.

Propiedades

IUPAC Name |

7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16-14(10-19)18-8-7-12(2)9-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWISFAYZOTTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

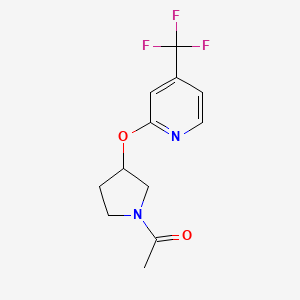

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)

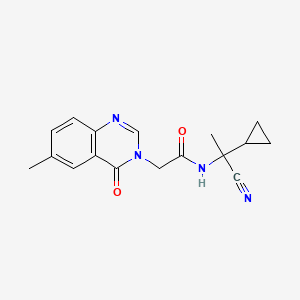

![N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2842142.png)

![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)

![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)

![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)

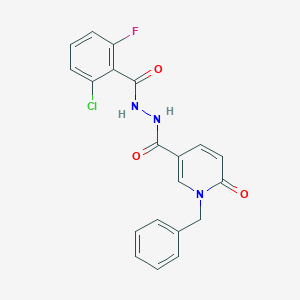

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2842156.png)

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)